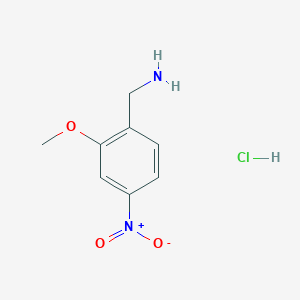
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, substituted with a methoxy group at the 2-position and a nitro group at the 4-position on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methoxy-4-nitroanisole.
Reduction: The nitro group in 2-methoxy-4-nitroanisole is reduced to an amine group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid, yielding 2-methoxy-4-nitroaniline.
Formylation: The amine group in 2-methoxy-4-nitroaniline is then formylated using formaldehyde to produce (2-Methoxy-4-nitrophenyl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Hydroxy-4-nitrophenylmethanaminehydrochloride.
Reduction: 2-Methoxy-4-aminophenylmethanaminehydrochloride.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Methoxy-4-nitrophenyl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxy-2-nitrophenyl)methanaminehydrochloride: Similar structure but with different substitution pattern.
(2-Methoxy-5-nitrophenyl)methanaminehydrochloride: Another isomer with the nitro group at the 5-position.
(2-Methoxy-4-nitrophenyl)ethanaminehydrochloride: Similar compound with an ethylamine group instead of methanamine.
Uniqueness
(2-Methoxy-4-nitrophenyl)methanaminehydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. The presence of both methoxy and nitro groups on the phenyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H11ClN2O3 |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
(2-methoxy-4-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-8-4-7(10(11)12)3-2-6(8)5-9;/h2-4H,5,9H2,1H3;1H |
InChI-Schlüssel |
QUHKROKJAHOQIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


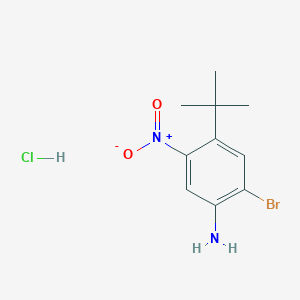

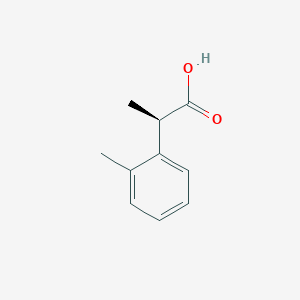
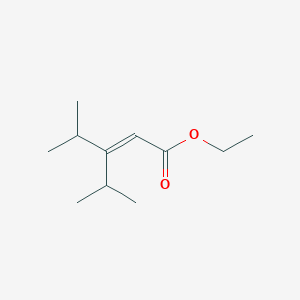
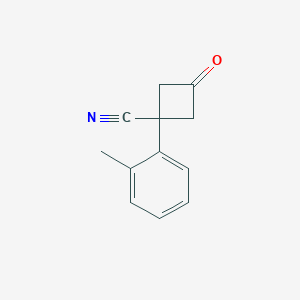
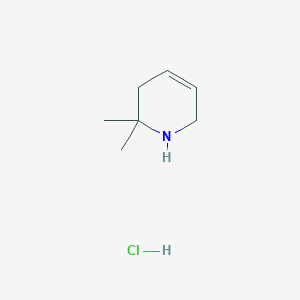
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
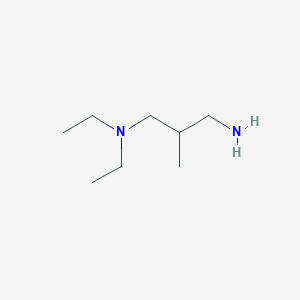
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
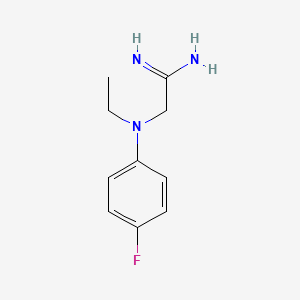


![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
